4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
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Overview
Description
4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a phenoxy group, a methyl group, and a piperazine ring that is further substituted with a 3-fluorophenylsulfonyl group. The presence of these diverse functional groups imparts the compound with distinctive chemical properties and reactivity.
Mechanism of Action
Target of action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often interact with G protein-coupled receptors (GPCRs), including serotonin and dopamine receptors . .
Mode of action
The mode of action would depend on the specific target of the compound. If it targets GPCRs, it could act as an agonist (activating the receptor) or antagonist (blocking the receptor), leading to changes in cellular signaling .
Biochemical pathways
The affected pathways would depend on the specific target and mode of action of the compound. For example, if it targets serotonin receptors, it could affect mood and behavior. If it targets dopamine receptors, it could affect movement and reward .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed in the body. They are typically metabolized in the liver and excreted in the urine .
Result of action
The molecular and cellular effects would depend on the specific target and mode of action of the compound. For example, activation or blockade of certain GPCRs can lead to changes in intracellular levels of cAMP or calcium, affecting various cellular functions .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, extreme pH or temperature could affect the compound’s stability, while the presence of other drugs could affect its efficacy through drug-drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine typically involves multi-step organic synthesis techniques. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated pyrimidine derivative.
Substitution with the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with piperazine.
Sulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperazine ring or the phenoxy group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while reduction of the sulfonyl group may produce thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine has shown potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the development of new drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it a valuable component in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Phenylsulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
- 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
- 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
Uniqueness
Compared to similar compounds, 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is unique due to the presence of the 3-fluorophenylsulfonyl group. This fluorine substitution can significantly alter the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy and selectivity as a therapeutic agent.
Properties
IUPAC Name |
4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c1-16-23-20(15-21(24-16)29-18-7-3-2-4-8-18)25-10-12-26(13-11-25)30(27,28)19-9-5-6-17(22)14-19/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYXKRPGBBVSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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